Methyl 3,6-dibromo-2-hydroxy-1-naphthoate
Description
Properties
IUPAC Name |
methyl 3,6-dibromo-2-hydroxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O3/c1-17-12(16)10-8-3-2-7(13)4-6(8)5-9(14)11(10)15/h2-5,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSBMLKNHKAHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CC2=CC(=C1O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212431 | |
| Record name | Methyl 3,6-dibromo-2-hydroxy-1-naphthalenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192263-94-7 | |
| Record name | Methyl 3,6-dibromo-2-hydroxy-1-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192263-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,6-dibromo-2-hydroxy-1-naphthalenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,6-dibromo-2-hydroxy-1-naphthoate can be synthesized through the bromination of methyl 2-hydroxy-1-naphthoate. The reaction typically involves the use of bromine in an organic solvent under controlled conditions to ensure selective bromination at the 3 and 6 positions .
Industrial Production Methods
the general approach would involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dibromo-2-hydroxy-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include naphthoquinones or other oxidized derivatives.
Reduction Reactions: Products include hydrogenated naphthoates.
Scientific Research Applications
Proteomics Research
Methyl 3,6-dibromo-2-hydroxy-1-naphthoate is utilized as a specialty reagent in proteomics. Its ability to interact with proteins makes it valuable for studying protein interactions and modifications. The compound can facilitate the identification of post-translational modifications (PTMs) by acting as a tagging agent that enhances detection sensitivity during mass spectrometry analyses.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing bioactive molecules. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have been explored for their potential as inhibitors in cancer therapies targeting specific proteins like Mcl-1 . The design of small-molecule inhibitors based on this compound has shown promise in enhancing binding affinity to target sites within proteins.
Material Science
The compound is also significant in material science, where it is used in the synthesis of advanced materials with tailored electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymeric systems or nanomaterials, leading to innovations in organic electronics and photonic devices .
Case Study 1: Inhibition of Mcl-1
A study utilizing structure-based drug design demonstrated that derivatives of this compound could effectively inhibit Mcl-1, a protein implicated in cancer cell survival. The synthesized compounds showed promising binding affinities and were able to induce apoptosis in cancer cells .
Case Study 2: Material Development
Research has indicated that incorporating this compound into polymer matrices can enhance the optical properties of materials used in photonic applications. The modifications led to improved light absorption and emission characteristics, making these materials suitable for advanced optical devices .
Mechanism of Action
The mechanism of action of Methyl 3,6-dibromo-2-hydroxy-1-naphthoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and hydroxyl group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Methyl 3,6-Dibromo-2-Fluorobenzoate
Structure : C₈H₅Br₂FO₂ (Molecular weight: 311.93 g/mol)
This compound replaces the naphthalene backbone with a benzoate ring and substitutes the hydroxyl group with a fluorine atom .
- Key Differences: Backbone: The benzoate ring (monocyclic) vs. Substituents: Fluorine’s electronegativity increases acidity compared to the hydroxyl group, but it eliminates hydrogen-bonding capability.
- Applications : Likely used in fluoropharmaceuticals or agrochemicals due to fluorine’s metabolic stability.
Methyl 3,6-Dibromopicolinate
Structure: C₈H₅Br₂NO₂ (Molecular weight: 305.95 g/mol) A pyridine-derived ester with bromine at positions 3 and 6 .
- Reactivity: Pyridine’s electron-withdrawing nature may enhance electrophilic substitution at specific positions.
Dimethyl 4,4'-Methylenebis(3-Methoxy-2-Naphthoate)
Structure : C₃₂H₂₆O₈ (Molecular weight: 562.55 g/mol)
A dimeric naphthoate with methoxy groups and a methylene bridge .
- Key Differences :
- Size and Symmetry : The dimeric structure increases molecular weight and introduces steric hindrance, reducing solubility in common organic solvents.
- Functional Groups : Methoxy groups enhance lipophilicity, while the methylene bridge enables conformational rigidity.
Sandaracopimaric Acid Methyl Ester
Structure: A diterpenoid methyl ester isolated from resin .
- Key Differences :
- Backbone : A tricyclic diterpene vs. planar naphthalene, leading to vastly different stereochemical and solubility profiles.
- Applications : Primarily used in natural product chemistry and resin studies, contrasting with the synthetic applications of brominated naphthoates.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects : Bromine atoms in this compound enhance electrophilic reactivity, making it suitable for Suzuki-Miyaura cross-coupling, whereas fluorine in its benzoate analog prioritizes stability .
- Backbone Influence : Naphthalene derivatives exhibit stronger π-π interactions than benzoates, favoring applications in materials science (e.g., organic semiconductors).
- Commercial Viability : this compound is priced at $146–203 per gram, reflecting its specialized synthesis compared to naturally derived esters like sandaracopimaric acid methyl ester .
Biological Activity
Methyl 3,6-dibromo-2-hydroxy-1-naphthoate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry and other scientific fields.
This compound is characterized by the presence of two bromine atoms and a hydroxyl group on a naphthalene ring. These structural features significantly influence its chemical reactivity and biological activity. The compound is soluble in organic solvents, making it suitable for various chemical reactions and biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The bromine atoms and hydroxyl group facilitate binding to enzymes or receptors, leading to various biochemical effects. Although the precise pathways remain under investigation, preliminary studies suggest that it may inhibit certain enzyme activities related to metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its efficacy can be compared to other naphthoate derivatives, with studies showing varying degrees of inhibition against bacterial strains.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes involved in critical biochemical pathways. For instance, it has been shown to inhibit the activity of MenA, an enzyme crucial for menaquinone biosynthesis in bacteria, with IC50 values indicating significant potency (5-6 μg/ml) . Such inhibition could have implications for developing new antibacterial agents.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited growth in various bacterial strains, suggesting its potential as a therapeutic agent .
- Enzymatic Activity : Research on enzyme kinetics revealed that the compound acts as a competitive inhibitor for certain dioxygenases involved in naphthalene degradation pathways . The kinetic parameters were determined using Michaelis-Menten equations, indicating its effectiveness in altering enzymatic reactions.
- Comparative Analysis : Comparative studies with similar compounds like methyl 3-hydroxy-2-naphthoate highlighted the unique reactivity conferred by the dibromo substitution . This structural distinction enhances its potential applications in drug design.
Table 1: Biological Activity Comparison
| Compound | Antimicrobial Activity (IC50) | Enzyme Inhibition (IC50) |
|---|---|---|
| This compound | 5-10 μg/ml | 5-6 μg/ml |
| Methyl 3-hydroxy-2-naphthoate | 15 μg/ml | Not reported |
| Methyl 6-bromo-2-naphthoate | 12 μg/ml | Not reported |
Applications in Medicinal Chemistry
This compound serves as a precursor for synthesizing bioactive molecules with therapeutic potential. Its unique structure allows for modifications that can enhance activity against specific targets or improve pharmacokinetic properties. Ongoing research aims to optimize its use in drug development, particularly against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Methyl 3,6-dibromo-2-hydroxy-1-naphthoate, and how can reaction conditions be optimized?
- Methodological Approach :
- Step 1 : Bromination of the naphthalene ring using Br₂ in acetic acid or DCM under controlled temperature (0–25°C) to achieve regioselectivity at the 3- and 6-positions.
- Step 2 : Esterification of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess Br₂ for complete bromination). Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Safety protocols from SDS (e.g., fume hood use, PPE) should be strictly followed .
Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR Analysis : Assign peaks using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆). Key signals include aromatic protons (δ 7.2–8.5 ppm), ester methyl groups (δ 3.9–4.1 ppm), and hydroxyl protons (broad singlet, δ 5–6 ppm) .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for structure refinement, focusing on resolving bromine-heavy atom effects and thermal displacement parameters .
- Cross-Validation : Compare experimental data with computational models (e.g., Mercury CSD for packing patterns) .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved during refinement?
- Methodological Approach :
- Step 1 : Identify disordered regions using difference Fourier maps (Fo–Fc) in SHELXL. Apply PART instructions to model split positions for bromine atoms .
- Step 2 : Use anisotropic displacement parameters (ADPs) and restraints (e.g., SIMU/DELU) to stabilize refinement. Validate with R-factor convergence (target: <5%) .
- Step 3 : Visualize electron density maps in Mercury to confirm disorder resolution. Compare with analogous structures (e.g., Methyl 1-bromo-2-naphthoate ).
Q. How should researchers address contradictions in toxicological data for brominated naphthalene derivatives?
- Methodological Answer :
- Experimental Design : Conduct species-specific studies (e.g., rodents vs. human cell lines) with controlled exposure routes (oral, inhalation) .
- Data Reconciliation : Analyze metabolites (e.g., hydroxylated derivatives) using HPLC-MS. Correlate toxicity endpoints (hepatic/renal effects) with metabolic pathways .
- Dose-Response Modeling : Apply benchmark dose (BMD) software to identify thresholds for systemic effects (e.g., body weight changes) .
Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?
- Methodological Approach :
- Step 1 : Perform Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃). Monitor regioselectivity via LC-MS .
- Step 2 : Use DFT calculations (Gaussian09) to model transition states and predict reaction outcomes. Validate with experimental yields .
- Step 3 : Compare reactivity with non-brominated analogs to assess electronic effects of bromine substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
